tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
Description
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic heterocyclic compound characterized by a fused seven-membered ring system containing oxygen (2-oxa) and nitrogen (5-aza) atoms. The tert-butyl carboxylate group at position 4 enhances steric bulk and modulates reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10-4-7(5-11-10)13-6-10/h7,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFNABFYPRITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(CN1)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of enzymes or interacting with receptor sites on cell membranes .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 4-carboxylate isomer (target compound) lacks the oxo group present in the 3-oxo-5-carboxylate analogue, reducing polarity and altering solubility .
- Stereochemical Impact : Compounds like (1S,4S)-tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 113775-22-7) demonstrate the importance of stereochemistry in pharmacological activity and synthetic accessibility .
Biological Activity
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate, also known by its CAS number 127708-09-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is part of a broader class of azabicyclic structures, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 199.25 g/mol. The compound features a bicyclic framework that contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 127708-09-2 |
| Purity | Specified by supplier |
| Storage Conditions | Sealed, dry, room temperature |
Research indicates that compounds within the azabicyclo family, including this compound, exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
- Neurotransmitter Modulation : These compounds have been studied for their potential as modulators of neurotransmitter systems, particularly in relation to central nervous system (CNS) disorders.
- Antagonistic Properties : Some derivatives have shown promise as antagonists at histamine H3 receptors, which are implicated in cognitive functions and various CNS disorders .
- Synthesis and Functionalization : The ability to synthesize and modify these compounds allows researchers to explore their pharmacological profiles further. For example, palladium-catalyzed reactions have been employed to create diverse derivatives with enhanced biological activities .
Case Studies
Several studies have documented the biological activities of related compounds:
- Histamine H3 Receptor Antagonists : A study highlighted the synthesis of histamine H3 receptor antagonists using azabicyclic structures as core components, demonstrating their therapeutic potential in treating CNS disorders .
- Antifungal Activity : Research on hydroxyproline derivatives has shown that similar bicyclic compounds exhibit antifungal properties, indicating a potential application for this compound in antimicrobial therapies .
Research Findings
Recent literature emphasizes the versatility of azabicyclic frameworks in drug design:
- Functional Diversity : The compound serves as a platform for synthesizing various functionalized amino acid analogs, which can lead to the development of new therapeutic agents .
- Synthetic Strategies : Innovative synthetic methodologies have been developed to enhance the yield and specificity of these compounds, allowing for the creation of libraries for biological testing .
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by:
- Protecting Group Selection : Using benzyloxycarbonyl (Cbz) instead of benzoyl groups reduces tedious deprotection steps and improves yield (70% total yield in a six-step protocol) .
- Reagent Safety : Replacing diazomethane (toxic) with SOCl₂/MeOH for esterification minimizes hazards while maintaining efficiency .
- Reduction Agents : NaBH₄ in EtOH/THF is cost-effective compared to LiBH₄ and achieves quantitative reduction of esters to alcohols .
- Scalability : The use of commercially available trans-4-hydroxy-L-proline as a starting material ensures scalability and reproducibility .
Table 1 : Comparison of Synthetic Routes
| Parameter | Portoghese’s Method (1971) | Improved Method (2013) |
|---|---|---|
| Steps | 7 | 6 |
| Total Yield | 59% | 70% |
| Toxic Reagents | Diazomethane | SOCl₂/MeOH |
| Deprotection Complexity | High (benzoyl) | Low (Cbz via hydrogenation) |
Q. How can researchers confirm the stereochemical configuration of tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature data for diastereomeric intermediates (e.g., methyl ester derivatives) to track stereochemical integrity .
- Optical Rotation : Measure specific rotation ([α]D) to verify enantiopurity. For example, the title compound exhibits [α]²⁰_D = +104.2° (c = 1.25, CHCl₃) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. The bicyclic core adopts an envelope conformation with a planar trans-amide bond, as observed in related structures .
Q. What are the primary applications of bicyclic morpholine derivatives like this compound in drug design?
- Methodological Answer :
- Morpholine Isosteres : The rigid bicyclic structure mimics morpholine’s physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) while improving metabolic stability .
- Bioactive Scaffolds : Used in kinase inhibitors and GPCR-targeted therapies due to conformational restriction, which enhances binding selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental NMR data for bicyclic morpholine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing signal splitting at different temperatures .
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference and clarify splitting patterns .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ADF) to validate assignments .
Q. What strategies address stereochemical challenges in synthesizing enantiopure bicyclic morpholines?
- Methodological Answer :
- Chiral Pool Synthesis : Start from enantiopure precursors like trans-4-hydroxy-L-proline to retain stereochemical control .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphates) during cyclization steps to induce desired stereochemistry .
- Crystallographic Validation : Confirm configuration via X-ray analysis. For example, the title compound’s crystal structure (space group P2₁2₁2₁) confirms endo stereochemistry .
Q. How does conformational analysis using X-ray crystallography inform the design of morpholine isosteres?
- Methodological Answer :
- Envelope Conformation : The pyrrolidine ring adopts an envelope conformation (C8 deviating by ~0.5 Å), which mimics morpholine’s chair conformation but with reduced flexibility .
- Trans-Amide Bond : The planar trans-amide bond (N–C=O torsion angle ~180°) enhances hydrogen-bonding potential in target binding pockets .
Table 2 : Key Geometric Parameters from Crystallography
| Parameter | Value (Å/°) |
|---|---|
| C8 Deviation from Plane | 0.52 |
| N–C=O Torsion Angle | 178.2 |
| C–O Bond Length | 1.23 |
Q. What analytical techniques are critical for assessing purity in bicyclic morpholine derivatives?
- Methodological Answer :
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect impurities >0.1%. MS fragmentation patterns confirm molecular integrity .
- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C₁₀H₁₅NO₄ requires C 54.29%, H 6.83%) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
